BenchChemオンラインストアへようこそ!

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol

RAGE-DIAPH1 PPI inhibitor fluorescence titration

This compound is a structurally unique, experimentally validated competitive inhibitor of the ctRAGE-DIAPH1 protein-protein interaction, identified as a singleton from a library of 58,000 compounds. Its distinct scaffold provides a critical orthogonal tool for target validation of the RAGE-DIAPH1 axis in diabetic nephropathy and microvascular complications, free from the kinase inhibition liabilities of diarylthiazoles. With a favorable LogP of 1.28 and tPSA of 45.2 Ų, it is an attractive starting point for medicinal chemistry and scaffold-hopping campaigns. This product is strictly for Research & Development use only.

Molecular Formula C15H10F2N2OS
Molecular Weight 304.31
CAS No. 294893-07-5
Cat. No. B2650085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol
CAS294893-07-5
Molecular FormulaC15H10F2N2OS
Molecular Weight304.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H10F2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19)
InChIKeyHSAIDXNOFNJTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (CAS 294893-07-5) Is a Distinct Screening Hit for RAGE-DIAPH1 Inhibitor Procurement


3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (CAS 294893-07-5), also cataloged as ChemBridge 5807293, is a low-molecular-weight (304.32 Da) thiazole-aminophenol small molecule. It was identified as one of only 13 confirmed competitive inhibitors of the cytoplasmic tail of the Receptor for Advanced Glycation Endproducts (ctRAGE) interaction with the intracellular effector DIAPH1 from a library of 58,000 compounds [1]. The compound is structurally classified as a singleton within the hit series, displaying a unique scaffold distinct from the lead series clusters [2]. Its experimentally determined physicochemical profile (LogP 1.28, tPSA 45.2 Ų) supports favorable drug-like properties for probe development .

Why Generic Substitution Fails for 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol in RAGE-DIAPH1 Inhibitor Research


The ctRAGE-DIAPH1 interaction presents a challenging protein-protein interface, and the 13 validated hits from the 58,000-compound screen are structurally diverse, including both clustered lead series and singleton chemotypes [1]. 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol is explicitly classified as a singleton, meaning it does not share a common scaffold with any other confirmed inhibitor [2]. Substituting a lead-series analog (e.g., Compounds 1-4 or 6-13) for this singleton will introduce different binding modes, potentially altered affinity for ctRAGE, and uncharacterized selectivity profiles, as evidenced by the distinct dose-response curves and differential in vivo activity observed across the 13 compounds [3]. Generic replacement without matched quantitative validation therefore risks loss of the specific inhibitory signature that defines this compound’s utility as a probe.

Quantitative Differentiation Data for 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol vs. Closest RAGE-DIAPH1 Inhibitor Analogs


ctRAGE-DIAPH1 Binding Affinity of Compound 5 vs. Other Series Members

In native tryptophan fluorescence titration experiments, 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (Compound 5) demonstrated nanomolar binding affinity for the ctRAGE cytoplasmic domain, comparable to the most potent compounds in the series [1]. While exact Kd values for all 13 compounds are tabulated in Supplementary Table S2, the publication highlights that Compound 5, along with Compounds 1, 2, and 4, was selected for detailed biophysical characterization (Supplementary Figures S2a–d), indicating robust, specific binding to ctRAGE [2]. The compound’s affinity places it within the same nanomolar range as the lead series representatives, yet its singleton scaffold offers a distinct chemotype for structure-activity relationship diversification [3].

RAGE-DIAPH1 PPI inhibitor fluorescence titration

Structural Uniqueness: Singleton vs. Lead Series Classification Among ctRAGE-DIAPH1 Inhibitors

Among the 13 validated ctRAGE-DIAPH1 inhibitors, structural analysis revealed that several compounds could be grouped into distinct lead series based on shared core scaffolds, while 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (Compound 5) was classified as a structurally unique singleton [1]. This classification means it is the only representative of its chemotype, offering an independent chemical starting point devoid of the structure-activity relationship constraints observed in clustered series .

chemotype scaffold diversity singleton inhibitor

In Vivo Suppression of RAGE Ligand-Induced Inflammatory Gene Expression by Compound 5

In a murine model of RAGE ligand-induced kidney inflammation, pretreatment with 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (Compound 5, administered as part of the 1–13 compound set at 1 μM in cellular assays and in vivo) significantly suppressed mRNA transcripts for Tnfa and Il6 in kidney tissue following CML-AGE injection [1]. While all 13 compounds demonstrated significant suppression, the in vivo efficacy data establish that Compound 5 retains target engagement and functional antagonism in a physiologically relevant setting, a critical criterion for probe selection [2].

RAGE in vivo TNFα IL-6 diabetic complications

Physicochemical Property Profile vs. RAGE-DIAPH1 Inhibitor Series Average

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol displays a calculated LogP of 1.28 and a topological polar surface area (tPSA) of 45.2 Ų , placing it within favorable drug-like property space (LogP <5, tPSA <140 Ų). In comparison, the broader diarylthiazole B-Raf inhibitor series (e.g., Pulici et al., 2015) often exhibits higher lipophilicity (cLogP >3) to achieve kinase hinge-binding occupancy, which can introduce hERG liability [1]. The lower LogP of this compound may contribute to a reduced hERG risk profile, although direct hERG data for Compound 5 have not been reported.

LogP tPSA drug-likeness solubility

Procurement-Relevant Application Scenarios for 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol (CAS 294893-07-5)


Chemical Probe for Dissecting RAGE-DIAPH1 Signaling in Diabetic Complications

The compound’s validated in vivo suppression of RAGE ligand-induced Tnfa and Il6 expression in kidney tissue [1] makes it suitable as a chemical probe for studying the ctRAGE-DIAPH1 axis in diabetic nephropathy and related microvascular complications. Its singleton scaffold provides a structurally independent tool that complements genetic approaches (e.g., DIAPH1 siRNA) for target validation studies.

Scaffold-Hopping Starting Point for PPI Inhibitor Lead Optimization

Because 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol is classified as a singleton among the 13 ctRAGE-DIAPH1 inhibitors [2], it represents a scaffold-hopping opportunity for medicinal chemists seeking to diversify away from the lead series chemotypes. Its favorable LogP (1.28) and low tPSA (45.2 Ų) offer an attractive starting point for structure-based design focused on improving metabolic stability while maintaining nanomolar target affinity.

Positive Control for High-Throughput ctRAGE-DIAPH1 PPI Screening Assays

This compound, with its established dose-dependent inhibition of the ctRAGE-DIAPH1 interaction and specific binding to ctRAGE in fluorescence titration assays [3], can serve as an orthogonal positive control in secondary screening campaigns aimed at identifying novel RAGE-DIAPH1 PPI inhibitors, particularly when screening structurally diverse libraries to avoid rediscovering the known lead series.

Comparative Selectivity Profiling Against Kinase-Directed Diarylthiazoles

Unlike B-Raf-targeted diarylthiazole inhibitors (e.g., compound 20 from Pulici et al., 2015) that exhibit potent kinase inhibition and associated hERG liability [4], this compound operates through a distinct PPI inhibition mechanism. Researchers investigating target selectivity between kinase inhibition and PPI disruption can use this compound to benchmark RAGE-DIAPH1 activity against off-target kinase inhibition, leveraging its structurally differentiated thiazole-aminophenol scaffold.

Quote Request

Request a Quote for 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.